molecular formula C13H10NO2P B14730386 Diphenylphosphinic isocyanate CAS No. 6779-62-0

Diphenylphosphinic isocyanate

Cat. No.: B14730386
CAS No.: 6779-62-0
M. Wt: 243.20 g/mol
InChI Key: KQFVBCBYFLCHQM-UHFFFAOYSA-N
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Description

Diphenylphosphinic isocyanate (DPPIC) is an organophosphorus compound characterized by the presence of a phosphinic group (Ph₂P=O) and an isocyanate (-NCO) moiety. First synthesized in 1961 via reactions involving diphenylphosphine and isocyanate precursors, DPPIC is notable for its ability to undergo homopolymerization, forming trimeric structures such as 2,4,6-trioxo-1,3,5-tris(diphenylphosphinyl)-hexahydro-1,3,5-triazine . Its reactivity with nucleophiles like water and alcohols yields derivatives such as diphenylphosphinic amide and methyl N-(diphenylphosphinyl)carbamate, highlighting its utility in synthesizing phosphinyl-carbamate hybrids .

Properties

CAS No.

6779-62-0

Molecular Formula

C13H10NO2P

Molecular Weight

243.20 g/mol

IUPAC Name

[isocyanato(phenyl)phosphoryl]benzene

InChI

InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

KQFVBCBYFLCHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .

Chemical Reactions Analysis

General Reactivity of Isocyanates

Isocyanates (R–NCO) are electrophilic due to the electron-withdrawing nature of the oxygen atom. Their reactions typically involve nucleophilic attack at the carbonyl carbon or insertion into bonds. Key reaction types include:

1.1. Reaction with Alcohols (Polyurethanes)

Formation of urethanes via nucleophilic addition:

R–NCO+R’–OHR–NH–CO–O–R’\text{R–NCO} + \text{R'–OH} \rightarrow \text{R–NH–CO–O–R'}

  • Catalysts : Tertiary amines (e.g., triethylamine) or organometallic compounds (e.g., dibutyltin dilaurate) .

  • Steric effects : Bulky substituents (e.g., diphenylphosphinic groups) may reduce reaction rates .

1.2. Reaction with Amines (Polyureas)

Rapid urea formation:

R–NCO+R’–NH2R–NH–CO–NH–R’\text{R–NCO} + \text{R'–NH}_2 \rightarrow \text{R–NH–CO–NH–R'}

  • Aromatic isocyanates react faster than aliphatic ones .

1.3. Hydrolysis (Blowing Reaction)

Reaction with water produces carbamic acid, decomposing to amine and CO2_2:

R–NCO+H2OR–NH2+CO2\text{R–NCO} + \text{H}_2\text{O} \rightarrow \text{R–NH}_2 + \text{CO}_2 \uparrow

  • Critical for polyurethane foam production .

Potential Reactivity of DPPIC

While no direct studies on DPPIC were found, its structure (Ph2_2P(O)–NCO) suggests unique reactivity:

2.1. Electronic Effects

  • The electron-withdrawing phosphoryl group (P=O) may enhance the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles.

2.2. Steric Hindrance

  • Bulky diphenylphosphinic substituents could slow reactions compared to smaller isocyanates (e.g., TDI) .

3.1. With Alcohols

Predicted to form phosphoryl-containing urethanes:

Ph2P(O)–NCO+R–OHPh2P(O)–NH–CO–O–R\text{Ph}_2\text{P(O)–NCO} + \text{R–OH} \rightarrow \text{Ph}_2\text{P(O)–NH–CO–O–R}

Catalyst Sensitivity : Likely requires strong bases or tin catalysts to overcome steric hindrance.

3.2. With Amines

Expected to yield phosphoryl-substituted ureas:

Ph2P(O)–NCO+R–NH2Ph2P(O)–NH–CO–NH–R\text{Ph}_2\text{P(O)–NCO} + \text{R–NH}_2 \rightarrow \text{Ph}_2\text{P(O)–NH–CO–NH–R}

Kinetics : Faster than alcohol reactions but slower than aliphatic isocyanates.

3.3. Self-Addition (Trimerization)

Potential formation of isocyanurate rings under catalytic conditions:

3 Ph2P(O)–NCOCatalyst(Ph2P(O)–NCO)33\ \text{Ph}_2\text{P(O)–NCO} \xrightarrow{\text{Catalyst}} \text{(Ph}_2\text{P(O)–NCO)}_3

Thermal Stability : Phosphoryl groups may stabilize the trimer .

Challenges in DPPIC Research

  • Synthesis Complexity : Phosphorus-containing isocyanates require specialized phosgenation or non-phosgene routes, which are not detailed in the available literature .

  • Safety Concerns : High toxicity of intermediates (e.g., phosgene) complicates experimental work .

Data Gaps and Recommendations

ParameterStatus for DPPICIndustry Benchmark (MDI/TDI)
Reaction rate with H2_2OUnknown10–100 s (foaming)
Thermal stabilityUnstudiedDecomposes >200°C
Catalytic preferencesHypotheticalOrganotin > amines

Recommendations :

  • Explore non-phosgene synthesis routes (e.g., carbamate pyrolysis) .

  • Conduct kinetic studies using model nucleophiles (e.g., methanol, aniline).

Mechanism of Action

The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .

Comparison with Similar Compounds

Key Research Findings

  • Reaction Mechanisms : DPPIC’s trimerization is entropy-driven, contrasting with the exothermic polymerization of aliphatic isocyanates .
  • Catalytic Efficiency: Organic bases (e.g., pyridine) accelerate DPPIC’s reactions by stabilizing transition states, as evidenced by kinetic studies correlating catalytic activity with pKₐ and donor numbers .
  • Environmental Compliance: DPPIC’s non-halogenated structure aligns with eco-label criteria for foam production, avoiding restricted blowing agents like HCFCs .

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